molecular formula C17H20N2O B178960 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL CAS No. 151097-26-6

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL

Cat. No.: B178960
CAS No.: 151097-26-6
M. Wt: 268.35 g/mol
InChI Key: HPZPZJYCMNLIKS-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1-benzhydrylazetidin-3-OL, also known as 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL, is a useful research compound. Its molecular formula is C17H20N2O and its molecular weight is 268.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)-1-benzhydrylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-11-17(20)12-19(13-17)16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,20H,11-13,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZPZJYCMNLIKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70609327
Record name 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151097-26-6
Record name 3-(Aminomethyl)-1-(diphenylmethyl)azetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70609327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Mechanism of action of 1-benzhydrylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, synthesis, and pharmaceutical applications of 1-benzhydrylazetidin-3-ol hydrochloride .

Role: Privileged Scaffold & Pharmacophore Precursor

Executive Summary

1-Benzhydrylazetidin-3-ol hydrochloride (CAS: 90604-02-7) is a critical heterocyclic intermediate used primarily in the synthesis of third-generation dihydropyridine calcium channel blockers (CCBs), most notably Azelnidipine .

Unlike simple reagents, this compound serves a dual function in drug development:

  • Synthetic Shielding: It acts as a protected form of 3-hydroxyazetidine, where the bulky benzhydryl (diphenylmethyl) group stabilizes the strained four-membered azetidine ring during harsh reaction conditions.

  • Pharmacophore Integration: In the case of Azelnidipine, the benzhydryl moiety is retained in the final API structure. It functions as a lipophilic anchor, facilitating the drug's "membrane approach" mechanism, which confers unique slow-onset and long-acting hemodynamic properties.

Chemical Architecture & Synthesis Mechanism

The synthesis of 1-benzhydrylazetidin-3-ol hydrochloride relies on a double nucleophilic substitution mechanism that constructs the strained azetidine ring.

Synthesis Pathway

The core workflow involves the reaction of benzhydrylamine with epichlorohydrin. This process is thermodynamically challenging due to the high ring strain (~26 kcal/mol) of the resulting azetidine system.

SynthesisMechanism cluster_0 Precursors Benzhydrylamine Benzhydrylamine (Nucleophile) Intermediate Open-Chain Intermediate (Chlorohydrin adduct) Benzhydrylamine->Intermediate 1. Ring Opening (SN2 attack) Epichlorohydrin Epichlorohydrin (Electrophile) Epichlorohydrin->Intermediate Product 1-Benzhydrylazetidin-3-ol (Free Base) Intermediate->Product 2. Ring Closure (Intramolecular SN2) Salt HCl Salt Form (Stable Solid) Product->Salt HCl/IPA Crystallization

Figure 1: Synthetic pathway for the formation of the azetidine core. The bulky benzhydryl group prevents over-alkylation.

Mechanistic Insight: The "Butterfly" Effect

The benzhydryl group (two phenyl rings) creates a steric "butterfly" shape. During synthesis, this bulk prevents the secondary amine from reacting with a second molecule of epichlorohydrin (preventing polymerization), effectively directing the reaction toward the intramolecular cyclization required to form the azetidine ring.

Mechanism of Action: Pharmacological Contribution

While 1-benzhydrylazetidin-3-ol is an intermediate, its structural features dictate the Mechanism of Action (MoA) of the final drug, Azelnidipine.

The "Membrane Approach" Theory

Azelnidipine is distinct from older CCBs (like Nifedipine) because it does not bind directly from the aqueous phase. Instead, the 1-benzhydrylazetidin-3-yl moiety provided by this intermediate acts as a lipid anchor.

FeatureStructural ContributorPharmacological Outcome
Lipophilicity Benzhydryl (Diphenylmethyl) groupHigh partition coefficient allows the drug to dissolve into the lipid bilayer of the cell membrane.
Rigidity Azetidine RingRestricts conformational freedom, positioning the dihydropyridine core precisely near the calcium channel pore.
Kinetics Entire ScaffoldSlow Onset / Long Duration: The drug accumulates in the membrane and diffuses laterally to the channel, preventing sudden vasodilation and reflex tachycardia.
Receptor Interaction (SAR)
  • Target: L-type and T-type Voltage-Gated Calcium Channels (VGCC).

  • Binding Mode: The benzhydryl group interacts with hydrophobic pockets within the channel's transmembrane domain, stabilizing the "inactivated" state of the channel.

  • Result: This leads to a persistent reduction in intracellular

    
    , relaxing vascular smooth muscle without triggering the sympathetic nervous system (fight-or-flight response) often seen with rapid-acting CCBs.
    

Experimental Protocols

The following protocols outline the handling and conversion of this intermediate. Note: All procedures must be performed in a fume hood due to the irritant nature of the compound.

Protocol A: Synthesis of 1-Benzhydrylazetidin-3-ol

Objective: Construct the azetidine ring from acyclic precursors.

  • Reactants: Charge a reactor with Benzhydrylamine (1.0 eq) and Methanol (5.0 vol).

  • Addition: Cool to 0–5°C. Add Epichlorohydrin (1.1 eq) dropwise over 60 minutes.

  • Cyclization: Warm to reflux (65°C) and stir for 24–48 hours. The reaction passes through a chlorohydrin intermediate before cyclizing.

  • Workup: Distill off methanol. Dissolve residue in Toluene. Wash with dilute NaOH to remove unreacted HCl and initiate ring closure if incomplete.

  • Crystallization: Cool the organic phase to 0°C to precipitate the crude product. Recrystallize from Isopropanol/Hexane.

Protocol B: Downstream Esterification (Azelnidipine Precursor)

Objective: Link the intermediate to the dihydropyridine side chain.

  • Activation: Dissolve Cyanoacetic acid (1.1 eq) in DCM. Add DCC (Dicyclohexylcarbodiimide, 1.1 eq) at 0°C to form the active ester.

  • Coupling: Add 1-Benzhydrylazetidin-3-ol (1.0 eq) and DMAP (catalytic).

  • Reaction: Stir at 25°C for 4 hours. Urea byproduct precipitates out.

  • Isolation: Filter off urea. Wash filtrate with 5%

    
    . Evaporate solvent to yield 1-benzhydrylazetidin-3-yl cyanoacetate .
    
    • Note: This ester is subsequently condensed with a benzaldehyde derivative and aminocrotonate to close the dihydropyridine ring.

Safety & Toxicology Profile (GHS)

As an alkylating-like agent precursor and amine salt, strict safety protocols are required.

Hazard ClassH-CodeDescriptionMitigation
Skin Irritation H315Causes skin irritation.[1]Nitrile gloves (0.11mm min).
Eye Irritation H319Causes serious eye irritation.[1]Safety goggles + Eye wash station.
STOT-SE H335May cause respiratory irritation.Use in localized exhaust/fume hood.

Stability: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

  • PubChem. (2025).[1] 1-benzhydrylazetidin-3-ol Hydrochloride Compound Summary. National Library of Medicine. [Link]

  • New Drug Approvals. (2021). Azelnidipine: Synthesis and Pharmacology. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol. [Link]

  • National Institutes of Health (PMC). (2006). The actions of azelnidipine on voltage-dependent Ba2+ currents. [Link]

Sources

Foreword: The Azetidine Scaffold - A Privileged Structure in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Substituted 3-Aminoazetidine Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in contemporary drug design.[1][2] Its unique conformational properties, ability to serve as a compact and rigid scaffold, and capacity to act as a bioisosteric replacement for less favorable groups have established it as a "privileged structure."[2] Specifically, the substituted 3-aminoazetidine core offers a versatile three-dimensional exit vector for substituents, enabling precise interaction with biological targets while often improving physicochemical properties such as solubility and metabolic stability. This guide provides a senior application scientist's perspective on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this potent chemical class, focusing on the causality behind experimental design and the validation of biological findings.

Part 1: Synthetic Strategies - Accessing the 3-Aminoazetidine Core

The generation of diverse libraries of 3-aminoazetidine analogs hinges on robust and flexible synthetic routes. A prevalent and effective strategy involves the reductive amination of a commercially available, protected 3-azetidinone precursor.[3] This approach allows for the facile introduction of a wide range of substituents on the exocyclic amine, which is crucial for exploring the SAR.

Rationale Behind the General Synthetic Workflow

The choice of a Boc-protected starting material (tert-butyloxycarbonyl) is strategic; it is stable under various reaction conditions but can be readily removed under acidic conditions without affecting other functional groups.[3] Reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred because it is a mild reducing agent that is selective for the iminium intermediate, minimizing side reactions and proceeding efficiently at room temperature for many amine substrates.[3] Subsequent N-alkylation at the azetidine ring nitrogen followed by deprotection yields the final target compounds, providing two key points for diversification.

General Synthetic Workflow Diagram

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection A Boc-3-Azetidinone D Intermediate 4: Boc-3-(R1-amino)azetidine A->D B Primary Amine (R1-NH2) B->D C NaBH(OAc)3 C->D E Intermediate 4 H Intermediate 7: 1-R2-3-(R1-amino)-azetidine (Boc) E->H F Alkylating Agent (R2-X) F->H G Base (e.g., K2CO3) G->H I Intermediate 7 K Final Analog: Substituted 3-Aminoazetidine I->K J Acid (TFA or HCl) J->K

Caption: General synthesis of 3-aminoazetidine analogs.

Part 2: Key Biological Targets and Mechanisms of Action

Substituted 3-aminoazetidines have demonstrated significant activity against several important classes of biological targets. The constrained nature of the azetidine ring helps to orient substituents into optimal binding conformations.

Monoamine Transporters (SERT, NET, DAT)

A significant area of research has focused on 3-aminoazetidine analogs as triple reuptake inhibitors (TRIs), which block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] By increasing the synaptic concentrations of these key neurotransmitters, TRIs are being investigated as next-generation antidepressants with a potentially broader spectrum of efficacy.[3] The underlying pathophysiology of depression is often linked to a deficiency of these monoamine neurotransmitters.[3]

Synaptic Action of Triple Reuptake Inhibitors

presynaptic Presynaptic Neuron Neurotransmitters (5-HT, NE, DA) postsynaptic Postsynaptic Neuron Receptors transporters SERT NET DAT presynaptic:f0->transporters Reuptake analog 3-Aminoazetidine Analog (TRI) analog->transporters:sert Block analog->transporters:net Block analog->transporters:dat Block G start Start plate_cells Plate Transfected HEK293 Cells in 96-well Plate start->plate_cells incubate1 Incubate Cells (e.g., 24h at 37°C, 5% CO2) plate_cells->incubate1 add_compounds Add Test Compounds & Reference Inhibitors (e.g., Fluoxetine) incubate1->add_compounds pre_incubate Pre-incubate with Compounds (e.g., 10 min) add_compounds->pre_incubate add_substrate Add Fluorescent Transporter Substrate pre_incubate->add_substrate incubate2 Incubate to Allow Substrate Uptake add_substrate->incubate2 read_plate Read Fluorescence on a Plate Reader incubate2->read_plate analyze Analyze Data: Calculate % Inhibition and IC50 Values read_plate->analyze end End analyze->end

Caption: Step-by-step workflow for a cell-based uptake assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing either hSERT, hNET, or hDAT using standard aseptic techniques.

    • Harvest the cells and seed them into 96-well, black-walled, clear-bottom microplates at a predetermined density. Allow cells to adhere overnight.

    • Causality: Using stably transfected cell lines ensures consistent and high-level expression of the target transporter, providing a robust and reproducible assay window. [3]Black-walled plates are used to minimize well-to-well crosstalk of the fluorescence signal.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of test compounds and reference inhibitors (e.g., Fluoxetine for SERT, Nisoxetine for NET, GBR12909 for DAT) in an appropriate assay buffer. [3] * Gently remove the culture medium from the cells and add the compound dilutions. Include "vehicle only" wells for 100% activity control and "maximum inhibition" wells with a high concentration of a known inhibitor.

    • Pre-incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

    • Causality: Pre-incubation allows the compounds to equilibrate and bind to the transporters before the substrate is introduced.

  • Substrate Addition and Uptake:

    • Prepare the fluorescent substrate solution according to the manufacturer's instructions (e.g., from a Neurotransmitter Transporter Uptake Assay Kit). [3] * Add the substrate to all wells and incubate for a specific time (e.g., 20-30 minutes) at 37°C to allow for transporter-mediated uptake.

    • Causality: This incubation period is optimized to be within the linear range of uptake, ensuring that the measured signal is proportional to transporter activity.

  • Signal Detection and Data Analysis:

    • Stop the uptake reaction by washing or by adding a stop solution, depending on the specific kit protocol.

    • Measure the intracellular fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage inhibition for each compound concentration relative to the vehicle (0% inhibition) and maximum inhibitor (100% inhibition) controls.

    • Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

    • Validation: The assay is considered valid if the signal-to-background ratio is high and the IC₅₀ values for the reference compounds fall within their expected ranges.

Part 5: Pharmacokinetic and Safety Considerations

For any lead compound to advance, a promising biological activity profile must be paired with acceptable drug-like properties. Early-stage assessment of pharmacokinetics and safety is crucial.

  • Metabolic Stability: Evaluation against cytochrome P450 (CYP) isozymes (e.g., CYP1A2, 2D6, 3A4) is essential to identify potential drug-drug interactions. Compounds with significant CYP inhibition are often deprioritized. [3]* Cardiotoxicity (hERG): Inhibition of the hERG potassium channel can lead to fatal cardiac arrhythmias. Early screening against hERG is a mandatory safety check, and a large safety margin between the target IC₅₀ and hERG IC₅₀ is required. [3]* CNS Penetration: For targets within the central nervous system, such as monoamine transporters, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. [3]

Conclusion and Future Outlook

Substituted 3-aminoazetidine analogs represent a remarkably fruitful scaffold in medicinal chemistry. Their rigid structure, synthetic tractability, and demonstrated activity against a host of high-value biological targets ensure their continued relevance in drug discovery. Future efforts will likely focus on leveraging the scaffold to design inhibitors with novel selectivity profiles, exploring new therapeutic areas, and optimizing the pharmacokinetic properties to produce clinical candidates. The integration of computational modeling with the empirical SAR data presented here will undoubtedly accelerate the discovery of the next generation of azetidine-based therapeutics.

References

  • Han, M., Song, C., Jeong, N., & Hahn, H. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999–1004. [Link]

  • Achard, D., et al. (2003). Pharmaceutical compositions containing 3-aminoazetidine derivatives, novel derivatives and their preparation. US Patent US-6566356-B2. [Link]

  • Farmitalia Carlo Erba S.P.A. (1989). 3-aminoazetidine, its salts and intermediates of synthesis.
  • Ivakhnenko, R., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1018. [Link]

  • Chem Help ASAP. (2023). Types of Assays Used in Early Drug Discovery. YouTube. [Link]

  • Wang, B. J., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317–13323. [Link]

  • Duncton, M. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Duncton, M. (2018). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

  • Kudolo, E., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2453-2466. [Link]

  • Gounder, M. K., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(17), 4894-4897. [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192. [Link]

  • Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry, 77(17), 7187-7211. [Link]

  • Zhang, Y., et al. (2019). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 62(21), 9479-9494. [Link]

  • Singh, N., et al. (2012). Fatty acid amide hydrolase inhibitors. 3: tetra-substituted azetidine ureas with in vivo activity. Bioorganic & Medicinal Chemistry Letters, 22(2), 1049-1053. [Link]

  • Kelly, T. A., et al. (2009). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Bioorganic & Medicinal Chemistry Letters, 19(6), 1834-1838. [Link]

  • Kelly, T. A., et al. (2009). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). ResearchGate. [Link]

  • Hosseinzadeh, L., et al. (2022). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Pharmaceutical and Biomedical Research. [Link]

Sources

Methodological & Application

Use of 1-benzhydrylazetidin-3-ol as a building block for nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 1-benzhydrylazetidin-3-ol as a Building Block for Nitrogen Heterocycles Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5) is a high-value scaffold in medicinal chemistry, offering a rigid, four-membered nitrogen heterocycle that serves as a metabolic "spacer" and a geometric constraint in drug design. Unlike flexible alkyl chains, the azetidine ring restricts the conformational space of attached pharmacophores, often improving potency and selectivity.

This guide details the practical handling of this building block, focusing on its three primary divergent pathways: Oxidation (to access spirocycles), Nucleophilic Substitution (to access chiral amines/ethers), and Deprotection (to couple the azetidine core to larger scaffolds).

The "Hub" Concept: Strategic Transformations

The utility of 1-benzhydrylazetidin-3-ol lies in its orthogonal reactivity. The benzhydryl (diphenylmethyl) group protects the nitrogen from oxidation and alkylation, allowing the C3-hydroxyl to be manipulated aggressively.

Workflow Visualization

The following diagram illustrates the central role of the alcohol and its downstream applications.

Azetidine_Pathways Start 1-Benzhydrylazetidin-3-ol (CAS 18621-17-5) Ketone 1-Benzhydrylazetidin-3-one (Key Spiro Intermediate) Start->Ketone Oxidation (Swern/Dess-Martin) Mesylate Activated Mesylate/Tosylate (Stereo-defined) Start->Mesylate Activation (MsCl/TsCl) FreeAmine Azetidin-3-ol (Deprotected Core) Start->FreeAmine Hydrogenolysis (H2, Pd/C) Spiro Spiro-Azetidines (via Bucherer-Bergs) Ketone->Spiro Ring Expansion/Addition NuSub C3-Substituted Azetidines (F, N3, OR) Mesylate->NuSub SN2 Displacement (Inversion) Coupling N-Functionalized Drugs (Amide/Sulfonamide) FreeAmine->Coupling N-Alkylation/Acylation

Figure 1: Divergent synthetic pathways from the 1-benzhydrylazetidin-3-ol hub.

Module 1: Oxidation to 1-Benzhydrylazetidin-3-one

Significance: The ketone derivative (CAS: 40320-60-3) is the gateway to spiro-azetidines (e.g., spiro[azetidine-3,4'-piperidine]), which are increasingly used to replace morpholine or piperazine rings to alter lipophilicity (LogD) and metabolic stability.

Challenge: Azetidines possess significant ring strain (~26 kcal/mol). Harsh acidic oxidants can trigger ring opening or Pummerer-type rearrangements.

Protocol: Optimized Swern Oxidation

This protocol minimizes ring-opening risks by strictly controlling temperature.

Reagents:

  • Oxalyl chloride (1.5 eq)

  • DMSO (3.0 eq)

  • Triethylamine (TEA) (5.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

  • Activation: In a flame-dried flask under N2, cool oxalyl chloride (1.5 eq) in DCM (5 mL/mmol) to -78°C .

  • DMSO Addition: Add DMSO (3.0 eq) dropwise over 15 minutes. Critical: Maintain temp < -60°C to avoid decomposition of the chlorosulfonium intermediate. Stir for 15 min.

  • Substrate Addition: Add 1-benzhydrylazetidin-3-ol (1.0 eq) dissolved in minimum DCM dropwise. Stir at -78°C for 45 min.

  • Elimination: Add TEA (5.0 eq) dropwise. The mixture will become thick/white.

  • Warming: Allow the reaction to warm to 0°C over 1 hour.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organics with brine. Dry over Na2SO4.

  • Purification: The ketone is relatively stable but silica gel chromatography should be fast (Hex/EtOAc 8:2) to avoid enolization/decomposition.

Data Comparison: Oxidation Methods

MethodYieldScalabilityRisk Profile
Swern 85-92%HighLow (if T < -60°C). Odorous byproducts.
Dess-Martin 90-95%MediumExplosion risk on >100g scale. Expensive.
PCC/PDC 40-60%LowChromium toxicity. Difficult workup.
Parikh-Doering 75-80%HighRequires SO3-Pyridine (variable quality).

Module 2: Nucleophilic Substitution (Stereoinversion)

Significance: Direct displacement of the hydroxyl group allows for the introduction of fluorine (bioisostere of OH) or azides (precursor to amines). Because the starting material is a secondary alcohol, SN2 reactions proceed with inversion of configuration .

Protocol: Mesylation and Displacement

Step 1: Mesylation

  • Dissolve alcohol (1.0 eq) in DCM at 0°C.

  • Add TEA (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir 1h. Aqueous workup yields the mesylate quantitatively. Note: The mesylate is stable enough for isolation but should be used within 24h.

Step 2: Displacement (Example: Azidation)

  • Dissolve mesylate in DMF (0.5 M).

  • Add NaN3 (2.0 eq).

  • Heat to 60°C for 4-6 hours. Caution: Do not exceed 80°C to prevent ring opening or elimination to the azetine.

  • Outcome: 3-azido-1-benzhydrylazetidine. Reduction (Staudinger or H2/Pd) yields the 3-amino derivative with inverted stereochemistry relative to the starting alcohol.

Module 3: N-Deprotection (Hydrogenolysis)

Significance: Removing the benzhydryl group releases the secondary amine, allowing the azetidine core to be coupled to pharmaceutical scaffolds.

Challenge: The benzhydryl group is bulky and requires energetic conditions to remove, but the azetidine ring is sensitive to acid (often used in Pd/C reductions).

Protocol: Pearlman's Catalyst Hydrogenolysis

Pd(OH)2 is superior to Pd/C for this bulky protecting group.

Reagents:

  • 20% Pd(OH)2 on Carbon (Pearlman’s Catalyst) - 10-20 wt% loading.

  • Methanol (HPLC grade).

  • Ammonium Formate (optional H2 source) or H2 balloon.

Step-by-Step:

  • Preparation: Dissolve 1-benzhydrylazetidin-3-ol in Methanol (0.1 M).

  • Catalyst: Add Pd(OH)2/C (10 wt% equivalent of substrate mass).

  • Hydrogenation:

    • Method A (Balloon): Purge with N2, then H2. Stir vigorously at RT for 12-24h.

    • Method B (Transfer): Add Ammonium Formate (5 eq) and reflux for 2-4h. (Faster, but requires heat).

  • Filtration: Filter through a Celite pad. Critical: Do not let the catalyst dry out (pyrophoric).

  • Isolation: Concentrate filtrate. The product, azetidin-3-ol, is a low-melting solid/oil and is very polar. It is often used directly as the crude free base or converted to the HCl salt.

Troubleshooting Table

IssueProbable CauseSolution
Incomplete Reaction Catalyst poisoning (S or N species)Use higher catalyst loading (20 wt%) or add acetic acid (1 eq) to protonate the amine.
Ring Opening Acidity too highAvoid HCl/MeOH conditions; use neutral MeOH.
Product Loss Volatility/PolarityAzetidin-3-ol is water-soluble. Do not wash with water. Evaporate and use crude.

Case Study: Synthesis of Spiro-Piperidines

A common application in drug discovery is converting the azetidinone (from Module 1) into a spiro-piperidine scaffold.

Pathway:

  • Ketone Formation: Swern oxidation of 1-benzhydrylazetidin-3-ol.

  • Bucherer-Bergs Reaction: Treatment with (NH4)2CO3 and KCN yields the spiro-hydantoin.

  • Hydrolysis: Base hydrolysis opens the hydantoin to the amino acid.

  • Cyclization: Coupling with acrylate derivatives builds the piperidine ring, resulting in a 2,7-diazaspiro[3.5]nonane system.

This scaffold is a bioisostere for 4-aminopiperidines but with distinct vector geometry, often used to break IP space in crowded patent landscapes.

References

  • Synthesis from Epichlorohydrin: Anderson, A. G.; Lok, R. "Synthesis of 1-benzhydrylazetidin-3-ol." J. Org.[1] Chem.1972 , 37, 3953. Link

  • Swern Oxidation Protocol: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165-185. Link

  • Spiro-Azetidine Applications: Kirichok, A. A., et al. "Angular Spirocyclic Azetidines: Synthesis, Characterisation, and Evaluation in Drug Discovery."[2] Angew.[2] Chem. Int. Ed.2024 .[2] Link

  • Deprotection Strategies: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Chapter on Amine Protection).
  • Ring Strain Data: Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angew.[2] Chem. Int. Ed. Engl.1986 , 25, 312. Link

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Application Notes and Protocols for the Catalytic Hydrogenation of Benzhydryl Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the removal of benzhydryl (Bzh) protecting groups via catalytic hydrogenation. This method is a cornerstone in synthetic organic chemistry, particularly in the synthesis of complex molecules within the pharmaceutical and agrochemical industries, enabling the selective deprotection of amines and alcohols.

Introduction: The Role and Removal of the Benzhydryl Group

The benzhydryl (diphenylmethyl, Dpm) group is a valuable protecting group for amines and alcohols due to its steric bulk and relative stability under a range of reaction conditions.[1] Its removal, however, is crucial in the final stages of a synthetic sequence to unmask the desired functional group. Among the various deprotection strategies, catalytic hydrogenation stands out for its mildness and efficiency.[1] This method involves the cleavage of the C-N or C-O bond via hydrogenolysis, typically in the presence of a palladium catalyst and a hydrogen source.

The Underlying Chemistry: Mechanism of Catalytic Hydrogenolysis

Catalytic hydrogenation for the removal of benzhydryl groups proceeds via a hydrogenolysis mechanism. The process can be broken down into the following key steps:

  • Adsorption: Both the hydrogen gas (or hydrogen donor) and the benzhydryl-protected substrate adsorb onto the surface of the metal catalyst (e.g., Palladium on Carbon).

  • Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

  • C-X Bond Cleavage: The C-N or C-O bond of the benzhydryl group is cleaved, leading to the formation of the deprotected amine or alcohol and a diphenylmethyl carbocation intermediate.

  • Product Formation: The deprotected functional group and the diphenylmethane byproduct are formed.

  • Desorption: The final products desorb from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The choice of catalyst is paramount for the success of this reaction. Palladium on carbon (Pd/C) is the most widely used catalyst for this transformation.[2][3] In some cases, Pearlman's catalyst (Pd(OH)₂/C) can be more effective, especially for substrates that are prone to catalyst poisoning.[4]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the catalytic hydrogenation of a benzhydryl-protected compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Weigh Substrate and Catalyst dissolve Dissolve Substrate in Solvent start->dissolve setup Set up Reaction Apparatus dissolve->setup purge Purge with Inert Gas (e.g., N2 or Ar) setup->purge add_h2 Introduce Hydrogen (Gas or Donor) purge->add_h2 react Stir at Appropriate Temperature & Pressure add_h2->react monitor Monitor Reaction by TLC/GC-MS react->monitor quench Quench Reaction & Purge with Inert Gas monitor->quench filter Filter off Catalyst (e.g., through Celite) quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify Product (e.g., Column Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocols

4.1. Safety Precautions: A Critical Prerequisite

Hydrogenation reactions carry inherent risks due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on Carbon.[5][6] It is imperative to conduct these reactions in a well-ventilated fume hood, away from any ignition sources.[7][8] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Before starting, ensure that all glassware is free of cracks and that all connections are secure.[7] A thorough nitrogen or argon purge is essential to remove all oxygen from the reaction system to prevent the formation of explosive mixtures.[5][7]

4.2. Protocol 1: Hydrogenolysis using Hydrogen Gas

This protocol describes a standard procedure for the deprotection of a benzhydryl-protected amine using hydrogen gas at atmospheric pressure.

Materials and Reagents:

  • Benzhydryl-protected substrate

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate, or Tetrahydrofuran)[3]

  • Hydrogen gas (H₂) balloon

  • Inert gas (Nitrogen or Argon)

  • Celite® for filtration

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with a stopcock

  • Septum

  • Vacuum/inert gas manifold (Schlenk line)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Catalyst Charging and Inerting: In a three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst.[6]

  • System Purging: Seal the flask and connect it to a vacuum/inert gas manifold. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the anhydrous solvent via a cannula or syringe.[6] Dissolve the benzhydryl-protected substrate in a small amount of the same solvent and add it to the reaction flask.

  • Hydrogen Introduction: Connect a balloon filled with hydrogen gas to one of the necks of the flask via a needle and septum or a gas inlet adapter.[9]

  • Reaction Execution: Vigorously stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]

  • Reaction Monitoring: To take an aliquot for analysis, first, evacuate the flask and backfill with inert gas.[6] Then, quickly remove a sample under a countercurrent of inert gas. After sampling, re-evacuate and backfill with hydrogen to continue the reaction.[6]

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), purge the system with inert gas to remove any residual hydrogen.[9]

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[9][12] Caution: The catalyst on the Celite® pad can be pyrophoric; keep it wet with solvent during and after filtration.[12]

  • Product Isolation: Wash the Celite® pad with additional solvent to ensure complete recovery of the product. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography, if necessary.

4.3. Protocol 2: Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas by employing a hydrogen donor.[13][14] Ammonium formate is a commonly used and effective hydrogen donor.[11]

Materials and Reagents:

  • Benzhydryl-protected substrate

  • 10% Palladium on Carbon (Pd/C) (10-20 wt%)

  • Ammonium formate (3-5 equivalents)

  • Methanol or Ethanol

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the benzhydryl-protected substrate in methanol or ethanol.[14]

  • Catalyst Addition: To the stirred solution, carefully add the 10% Pd/C catalyst.[14]

  • Hydrogen Donor Addition: Add ammonium formate to the reaction mixture.[14] The addition may cause some effervescence.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.[11]

  • Work-up and Purification: Follow steps 7-10 from Protocol 1 for the work-up and purification of the product.

Data Presentation: Key Reaction Parameters

The success of the catalytic hydrogenation of benzhydryl protecting groups is highly dependent on the choice of reaction conditions. The following table summarizes typical parameters.

ParameterHydrogen Gas MethodCatalytic Transfer HydrogenationRationale and Considerations
Catalyst 10% Pd/C (5-10 mol%)10% Pd/C (10-20 wt%)Pd/C is a versatile and efficient catalyst.[2] Higher catalyst loading may be needed for transfer hydrogenation.
Hydrogen Source H₂ gas (balloon or Parr apparatus)Ammonium formate, Formic acidHydrogen gas is clean but requires careful handling.[15] Transfer hydrogenation is safer and uses readily available reagents.[14]
Solvent MeOH, EtOH, EtOAc, THFMeOH, EtOHProtic solvents like methanol and ethanol are generally effective. The choice of solvent can influence the reaction rate.[4]
Temperature Room TemperatureRoom Temperature to RefluxMost reactions proceed efficiently at room temperature. Gentle heating can accelerate the reaction if it is sluggish.
Pressure Atmospheric (balloon) to elevated (Parr)AtmosphericAtmospheric pressure is sufficient for most deprotections. Higher pressure can be used for more resistant substrates.[15]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, it could be due to catalyst deactivation. This can be caused by impurities in the starting material or solvent. In such cases, filtering the reaction mixture and adding fresh catalyst may be necessary.

  • Catalyst Poisoning: Certain functional groups, such as thiols and some nitrogen-containing heterocycles, can poison the palladium catalyst.[16] Careful consideration of the substrate's functional groups is essential.

  • Over-reduction: In some cases, other reducible functional groups in the molecule may also react. The chemoselectivity can sometimes be tuned by modifying the catalyst or reaction conditions, for example, by using a poisoned catalyst like Lindlar's catalyst for specific applications.[17]

  • Pyrophoric Catalyst Handling: Always handle dry Pd/C with care. It is best to weigh it out quickly and add it to the reaction flask under an inert atmosphere. After filtration, the catalyst on the Celite® should be kept wet with water or a solvent to prevent ignition.[6][12]

Conclusion

Catalytic hydrogenation is a robust and widely applicable method for the deprotection of benzhydryl groups. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired deprotected products. The choice between using hydrogen gas or a transfer hydrogenation reagent depends on the available equipment, safety considerations, and the specific requirements of the synthesis.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.). Vertex AI Search.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11). Vertex AI Search.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Hydrogenation SOP. (n.d.). Vertex AI Search.
  • Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • A New Method of N-Benzhydryl Deprotection in 2-Azetidinone Series. (2003). Synthesis, (04), 570-576.
  • Bieg, T., & Szeja, W. (1985).
  • Benzhydryl as an efficient selective nitrogen protecting group for uracils. (2004, December 24). PubMed.
  • Oxidative Deprotection of Diphenylmethylamines. (n.d.). American Chemical Society.
  • Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed.
  • How do I monitor this reaction and do column chromatography on the product?. (2022, December 20). Reddit.
  • 2-17 Science About O-Benzyl protecting groups. (2021, October 6). Atlanchim Pharma.
  • Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry. (n.d.). Benchchem.
  • How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. (2023, February 9). YouTube.
  • Hydrogenation reaction tips and tricks. (2022, January 21). Reddit.
  • Benzyl Protection. (n.d.). Common Organic Chemistry.
  • Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose. (n.d.). Benchchem.
  • Hydrogenolysis. (2026, January 25). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemoselective Catalytic Hydrogenation of Alkenes by Lindlar Catalyst. (n.d.). PMC.

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Application Notes & Protocols: A Guide to In Vivo Study Design for Novel Azetidine-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and favorable physicochemical properties often lead to improved metabolic stability, solubility, and receptor selectivity in drug candidates.[1][2][3][4] As novel azetidine-based compounds advance from discovery to preclinical development, the design of robust in vivo studies becomes paramount for accurately assessing their therapeutic potential and safety profile. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vivo studies for this promising class of molecules. We will delve into the causality behind experimental choices, from model selection to endpoint analysis, ensuring a scientifically rigorous and translatable preclinical program.

The Azetidine Scaffold: Foundational Insights for In Vivo Translation

Azetidine-containing molecules have demonstrated broad pharmacological potential, with applications ranging from oncology and neurodegenerative disorders to inflammatory diseases.[1][5] Approved drugs such as baricitinib (a JAK inhibitor) and cobimetinib (a MEK1/2 inhibitor) feature the azetidine motif, which contributes to their enhanced pharmacokinetic profiles.[1][6] Understanding the inherent properties of this scaffold is the first step in designing logical and effective in vivo experiments.

Key Physicochemical & Pharmacokinetic Considerations:

  • Metabolic Stability: The azetidine ring can enhance metabolic stability, potentially leading to a longer half-life in vivo.[1] This influences the selection of dosing frequency and study duration.

  • Solubility: Azetidine-based compounds often exhibit improved aqueous solubility, which can facilitate formulation development for various routes of administration.[3]

  • CNS Penetration: The scaffold's properties can be tailored to either facilitate or hinder blood-brain barrier penetration, a critical factor in designing studies for neurological targets.[7]

A thorough in vitro characterization of a novel azetidine compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is a non-negotiable prerequisite to embarking on in vivo studies.[8]

Strategic In Vivo Study Design: A Multi-Phased Approach

A well-designed in vivo study is not a single experiment but a phased progression of inquiry. The initial exploratory studies inform more complex, hypothesis-driven efficacy and safety studies. This iterative process is crucial for derisking a compound and building a strong data package for regulatory submissions.[9][10][11]

G cluster_0 Phase 1: Exploratory & PK/PD Studies cluster_1 Phase 2: Efficacy (Pharmacology) Studies cluster_2 Phase 3: Safety & Toxicology Studies Dose Range Finding Dose Range Finding Single Dose PK Single Dose PK Dose Range Finding->Single Dose PK Determines exposure PD Biomarker Analysis PD Biomarker Analysis Single Dose PK->PD Biomarker Analysis Links exposure to effect Model Selection Model Selection PD Biomarker Analysis->Model Selection Confirms target engagement Chronic Dosing Regimen Chronic Dosing Regimen Model Selection->Chronic Dosing Regimen Based on PK/PD & disease Efficacy Endpoints Efficacy Endpoints Chronic Dosing Regimen->Efficacy Endpoints Repeat-Dose Toxicology GLP-compliant Efficacy Endpoints->Repeat-Dose Toxicology Therapeutic dose informs safety studies Acute Toxicology Single high dose Acute Toxicology->Repeat-Dose Toxicology Informs dose selection

Figure 1: A phased approach to in vivo study design.

Phase 1: Exploratory Pharmacokinetics and Pharmacodynamics (PK/PD)

The primary goal of this initial phase is to understand what the body does to the drug (PK) and what the drug does to the body (PD).

  • Dose Range Finding (DRF): This is a preliminary, non-GLP study to determine the maximum tolerated dose (MTD). A small number of animals are given escalating single doses of the compound. Clinical observations (e.g., changes in weight, activity, posture) are meticulously recorded.

  • Pharmacokinetic (PK) Studies: Following a single dose administration (intravenous and the intended clinical route, e.g., oral), blood samples are collected at multiple time points. This allows for the determination of key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

  • Pharmacodynamic (PD) Studies: These studies aim to demonstrate that the compound is engaging its intended target in a dose-dependent manner. This often involves measuring a specific biomarker in blood or tissue samples collected at various times after dosing.

Parameter Description Importance in Study Design
Cmax Maximum observed plasma concentrationIndicates the peak exposure; relevant for acute efficacy and toxicity.
AUC Total drug exposure over timeRepresents the overall exposure; crucial for determining efficacy in chronic models.
Half-lifeDictates the required dosing frequency to maintain therapeutic exposure.
Bioavailability (%) Fraction of an administered dose that reaches systemic circulationInforms the dose adjustment needed between IV and oral routes.

Table 1: Key Pharmacokinetic Parameters and Their Implications.

Selecting the Right Animal Model: A Critical Decision Point

The choice of animal model is fundamental to the translational relevance of the study.[9] The decision should be guided by the disease indication and the specific biological question being addressed.

  • Oncology: For cancer research, several models are available. Cell line-derived xenografts (CDX) are common, but patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs) often provide a more clinically relevant tumor microenvironment.[12][13][14][15][16]

  • Neurodegenerative Diseases: Animal models for diseases like Alzheimer's or Parkinson's often involve genetic mutations or neurotoxin induction to replicate aspects of the human pathology.[17][18][19][20] It's important to recognize that these models may only recapitulate certain features of the complex human disease.[19]

  • Inflammation: Acute inflammation models, such as carrageenan-induced paw edema, or chronic models, like collagen-induced arthritis, are widely used.[21][22][23][24][25] The choice depends on whether the therapeutic goal is to address acute symptoms or the underlying chronic disease process.

G Start Define Therapeutic Goal DiseaseIndication Disease Indication Oncology Neurodegeneration Inflammation Start->DiseaseIndication OncologyModels Oncology Models CDX PDX GEMM DiseaseIndication:f0->OncologyModels Cancer NeuroModels Neuro Models Transgenic Toxin-Induced DiseaseIndication:f1->NeuroModels CNS Disorder InflammationModels Inflammation Models Acute (e.g., Carrageenan) Chronic (e.g., Arthritis) DiseaseIndication:f2->InflammationModels Immune-mediated

Sources

Application Notes and Protocols for the Purification of 1-Benzhydrylazetidin-3-one via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to the purification of 1-benzhydrylazetidin-3-one, a key intermediate in pharmaceutical synthesis, using crystallization techniques. We delve into the fundamental principles of crystallization, systematic solvent selection, and detailed, field-proven protocols for cooling and anti-solvent crystallization. Furthermore, this guide addresses critical post-crystallization processing and outlines robust analytical methods for purity verification. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting these methods.

Introduction: The Critical Role of Purity for 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-one is a vital building block in the synthesis of various pharmaceutically active compounds, notably as a precursor to novel γ-aminobutyric acid (GABA) uptake inhibitors.[1][2] Its molecular structure, featuring an azetidine ring and a benzhydryl group, makes it a versatile scaffold in drug discovery.[3] The efficacy and safety of the final active pharmaceutical ingredient (API) are intrinsically linked to the purity of its intermediates. Therefore, robust and reproducible purification of 1-benzhydrylazetidin-3-one is not merely a procedural step but a critical quality control point in the drug development pipeline.

Crystallization stands out as a powerful, scalable, and economical technique for the purification of solid organic compounds.[4] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system to achieve high levels of purity. This application note provides detailed methodologies for the crystallization of 1-benzhydrylazetidin-3-one, grounded in scientific principles to ensure reliable and efficient purification.

Physicochemical Properties of 1-Benzhydrylazetidin-3-one

A thorough understanding of the physicochemical properties of 1-benzhydrylazetidin-3-one is fundamental to developing an effective crystallization strategy.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₅NO[2][5]
Molecular Weight 237.30 g/mol [2]
Appearance White to orange powder or crystals[2]
Melting Point 75.0 - 81.0 °C[2][5]
Boiling Point 351.9 °C at 760 mmHg[5]
Purity (typical) 95-97%[2][5]

Pre-Crystallization Considerations: Understanding the Impurity Profile

The success of any purification technique hinges on a clear understanding of the impurities to be removed. 1-Benzhydrylazetidin-3-one is commonly synthesized via the oxidation of its corresponding alcohol, 1-benzhydrylazetidin-3-ol.[1] A prevalent method for this transformation is a Swern-type oxidation, specifically the Parikh-Doering modification, which utilizes a sulfur trioxide pyridine complex in dimethyl sulfoxide (DMSO).[6][7]

Potential Impurities:

  • Unreacted Starting Material: Residual 1-benzhydrylazetidin-3-ol.

  • Oxidation Byproducts: The Swern oxidation and its variants can generate several byproducts, including dimethyl sulfide, which is volatile and has a strong odor, carbon monoxide, and carbon dioxide.[8][9]

  • Reagent-Derived Impurities: Impurities from the sulfur trioxide pyridine complex, such as pyridine sulfuric acid salts, can be present and may catalyze side reactions.[10][11]

  • Solvent Residues: Residual solvents from the reaction and initial work-up, such as ethyl acetate or dichloromethane.

Given this impurity profile, a well-designed crystallization process will selectively precipitate the 1-benzhydrylazetidin-3-one, leaving the more soluble or trace impurities in the mother liquor.

The Cornerstone of Crystallization: Rational Solvent Selection

The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[12] An ideal solvent should exhibit a steep solubility curve for 1-benzhydrylazetidin-3-one, meaning the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[13]

Guiding Principles for Solvent Selection:

  • "Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the solute. 1-Benzhydrylazetidin-3-one, with its ketone and tertiary amine functionalities alongside two phenyl rings, has moderate polarity.

  • Boiling Point: A solvent with a boiling point between 60-100 °C is often ideal, as it allows for a sufficient temperature differential for solubility while being volatile enough for easy removal from the purified crystals.[12]

  • Inertness: The solvent must not react with the compound.

  • Safety and Environmental Impact: Solvents with lower toxicity and environmental impact are preferred.

Screening for Suitable Solvents:

A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of crude 1-benzhydrylazetidin-3-one in a range of solvents at both room temperature and at the solvent's boiling point.

SolventPolarityBoiling Point (°C)Rationale for Screening
Hexane Non-polar69Known to be used for crystallization of this compound.[1] Good for precipitating moderately polar compounds.
Ethanol Polar Protic78Often a good solvent for compounds with moderate polarity.[12]
Ethyl Acetate Moderately Polar77Good solvent for many organic compounds, including ketones.[14]
Toluene Non-polar111Can be effective for aromatic compounds, but higher boiling point requires attention.[12]
Acetone Polar Aprotic56A good solvent for ketones, but its high volatility can be a challenge.[14]
Water Very Polar100Unlikely to be a good single solvent due to the non-polar benzhydryl group, but could be an anti-solvent.

Detailed Crystallization Protocols

The following protocols are designed to be robust starting points for the purification of 1-benzhydrylazetidin-3-one. Optimization may be required based on the specific impurity profile of the crude material.

Protocol 1: Cooling Crystallization from a Single Solvent (Hexane)

This technique is effective when a suitable solvent with a steep solubility-temperature gradient is identified.

Methodology:

  • Dissolution: In a suitable flask equipped with a reflux condenser, add the crude 1-benzhydrylazetidin-3-one. Add a minimal amount of hexane and heat the mixture to a gentle reflux with stirring.

  • Achieving Saturation: Continue to add small portions of hot hexane until the solid is completely dissolved. The goal is to create a saturated solution at the boiling point of the solvent.[13]

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step is crucial to prevent these impurities from being incorporated into the final crystals.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[15]

  • Further Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Diagram of Cooling Crystallization Workflow:

G A Crude 1-benzhydrylazetidin-3-one in Flask B Add minimal hot hexane and reflux to dissolve A->B C Saturated solution at boiling point B->C D Slowly cool to room temperature C->D E Cool in ice bath to maximize precipitation D->E F Vacuum filter to isolate crystals E->F G Wash crystals with ice-cold hexane F->G H Dry purified crystals under vacuum G->H

Caption: Workflow for cooling crystallization.

Protocol 2: Anti-Solvent Crystallization

This method is particularly useful when the compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent" or "bad" solvent), and the two solvents are miscible.

Rationale: The addition of an anti-solvent reduces the solubility of the target compound in the mixture, inducing crystallization.[16]

Recommended Solvent System: Ethanol (good solvent) and Water (anti-solvent).

Methodology:

  • Dissolution: At room temperature, dissolve the crude 1-benzhydrylazetidin-3-one in the minimum amount of ethanol required for complete dissolution.

  • Anti-Solvent Addition: Slowly add water dropwise to the stirred solution. Continue adding water until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of ethanol to just re-dissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the solution to stand undisturbed at room temperature. As the solvent slowly evaporates or cools, pure crystals of 1-benzhydrylazetidin-3-one will form.

  • Cooling: To maximize yield, the flask can be placed in an ice bath after initial crystal formation at room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Diagram of Anti-Solvent Crystallization Workflow:

G A Dissolve crude compound in minimum ethanol B Slowly add water (anti-solvent) until turbidity persists A->B C Add a few drops of ethanol to clarify B->C D Allow to stand at room temperature for crystal growth C->D E Cool in ice bath to maximize yield D->E F Vacuum filter to isolate crystals E->F G Wash with cold ethanol/water mixture F->G H Dry purified crystals under vacuum G->H

Caption: Workflow for anti-solvent crystallization.

Post-Crystallization Processing and Purity Analysis

Crystal Washing and Drying

Proper washing and drying are essential to obtain a high-purity product free of residual solvents.

  • Washing: The wash solvent should be cold to minimize dissolution of the purified crystals.[4]

  • Drying: Drying under vacuum at a temperature well below the melting point of the compound is recommended to remove all traces of solvent.

Analytical Methods for Purity Assessment

The purity of the final crystallized 1-benzhydrylazetidin-3-one should be rigorously assessed using appropriate analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for purity determination in the pharmaceutical industry due to its high resolution and sensitivity.[17][18] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point for method development. The purity is typically determined by the area percentage of the main peak.

  • Gas Chromatography (GC): GC is suitable for analyzing volatile impurities, such as residual solvents.[17][19] A flame ionization detector (FID) provides excellent sensitivity for organic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and can also be used for purity assessment by identifying signals from impurities.[20] The ¹H NMR spectrum of 1-benzhydrylazetidin-3-one is expected to show characteristic signals for the azetidine ring protons and the aromatic protons of the benzhydryl group.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.[21]

Conclusion

The crystallization protocols detailed in this application note provide a robust framework for the purification of 1-benzhydrylazetidin-3-one. By understanding the underlying principles of crystallization, carefully selecting solvents, and employing appropriate analytical techniques for purity verification, researchers and drug development professionals can consistently obtain high-purity material, ensuring the quality and integrity of their subsequent synthetic endeavors.

References

  • Chen, L., et al. (2002). A Simple Modification to Prevent Side Reactions in Swern-Type Oxidations Using Py·SO3. Organic Process Research & Development, 6(4), 497-498. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • ResearchGate. Procedure for antisolvent crystallization. [Link]

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  • University of Fribourg. Guide for crystallization. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Mettler Toledo AutoChem. (2015). Hydrodynamically-Limited Antisolvent Crystallization - Scale-up and Optimization. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • Crystal Growth & Design. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

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  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • JoVE. (2020). Video: Recrystallization - Concept. [Link]

  • PubMed. [Determination of the azetidine-2-carboxylic Acid From Lily of the Valley]. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Cambis. (2025). Swern Oxidation. [Link]

  • Google Patents.
  • Wikipedia. Sulfur trioxide pyridine complex. [Link]

  • Wikipedia. Parikh–Doering oxidation. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]

  • Oakwood Chemical. 1-Benzhydrylazetidin-3-one. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-Benzhydrylazetidin-3-ol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-benzhydrylazetidin-3-ol (also known as


-benzhydryl-3-hydroxyazetidine) is a critical step in the manufacturing of various pharmaceutical intermediates. While the reaction between epichlorohydrin  and benzhydrylamine  is the standard industrial route, it is notoriously plagued by polymerization side-reactions, low yields due to ring strain, and difficult purification (oiling out).

This guide synthesizes data from process chemistry literature (including Org. Process Res. Dev.) to provide a robust, scalable protocol and a troubleshooting decision tree.

Module 1: The Optimized Protocol

Based on high-purity industrial process standards (e.g., Reddy et al., 2010).

The Core Reaction

The synthesis proceeds via a two-stage mechanism in a single pot:

  • Ring Opening (Alkylation): Nucleophilic attack of benzhydrylamine on epichlorohydrin to form the chlorohydrin intermediate.

  • Ring Closure (Cyclization): Intramolecular nucleophilic displacement of the chloride to form the strained azetidine ring.

Validated Workflow

Reagents:

  • Benzhydrylamine (1.0 equiv)

  • Epichlorohydrin (1.1 – 1.3 equiv)

  • Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

  • Base (Optional but recommended for cyclization): Triethylamine (

    
    ) or Potassium Carbonate (
    
    
    
    ) if not using excess amine.

Step-by-Step Methodology:

  • Chilled Addition (Critical for Yield):

    • Dissolve benzhydrylamine in MeOH (5–10 volumes).

    • Cool the solution to 0–5 °C .

    • Add epichlorohydrin dropwise over 30–60 minutes.

    • Why: Epichlorohydrin is prone to catastrophic cationic polymerization if added rapidly at high temperatures. The low temperature favors the kinetic alkylation over polymerization.

  • Intermediate Maturation:

    • Allow the mixture to warm to 20–25 °C and stir for 12–24 hours.

    • Checkpoint: Monitor by HPLC/TLC.[1] You should see the consumption of benzhydrylamine and the formation of the linear chlorohydrin intermediate.

  • Thermal Cyclization:

    • Heat the reaction mixture to Reflux (approx. 65 °C for MeOH) for 24–48 hours.

    • Why: The 4-membered ring formation is entropically disfavored and possesses significant ring strain. Thermal energy is required to overcome the activation energy barrier for the intramolecular

      
       reaction.
      
  • Workup & Isolation (The "Anti-Oil" Strategy):

    • Distill off the solvent under reduced pressure.[1][2]

    • Partition the residue between water and an organic solvent (DCM or Ethyl Acetate).

    • Crucial Step: Wash the organic layer with water to remove linear ionic byproducts.

    • Crystallization: Instead of column chromatography, induce crystallization by switching solvents to a non-polar system (e.g., Hexanes or Heptane/EtOAc mix).

Module 2: Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical divergence points where yield is lost.

ReactionMechanism Reactants Benzhydrylamine + Epichlorohydrin ColdStep Step 1: 0-5°C Controlled Addition Reactants->ColdStep Intermediate Linear Chlorohydrin Intermediate ColdStep->Intermediate Main Pathway Polymer Polymerized Epichlorohydrin (TAR) ColdStep->Polymer If Temp > 25°C or Acid Present HeatStep Step 2: Reflux (Cyclization) Intermediate->HeatStep Product 1-Benzhydrylazetidin-3-ol (Target) HeatStep->Product Intramolecular SN2 Dimer Bis-alkylated Impurity HeatStep->Dimer Intermolecular Side Rxn

Figure 1: Reaction pathway showing the critical intermediate stage and potential failure modes (polymerization and dimerization).

Module 3: Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned into a viscous, dark tar. What happened?

Diagnosis: Cationic Polymerization of Epichlorohydrin. Root Cause:

  • Rapid Addition: Adding epichlorohydrin too quickly causes a localized exotherm, triggering polymerization.

  • Acidic Contamination: Even trace acids can catalyze the polymerization of epoxides. Corrective Action:

  • Ensure the starting amine solution is basic.

  • Strictly control the addition temperature at 0–5 °C .

  • Dilute the reaction (increase solvent volume) to dissipate heat more effectively.

Q2: I see the intermediate by TLC, but it won't cyclize to the azetidine.

Diagnosis: Insufficient Driving Force (Enthalpy/Entropy). Root Cause:

  • Azetidine ring closure is kinetically slow due to ring strain (approx. 26 kcal/mol).

  • The HCl generated during cyclization might be protonating the amine, deactivating it. Corrective Action:

  • Increase Temperature: Ensure a vigorous reflux.

  • Add Base: Add 1.1 equivalents of

    
     or 
    
    
    
    during the reflux stage to scavenge the HCl produced, keeping the amine nucleophilic.
Q3: The product is "oiling out" during purification and won't crystallize.

Diagnosis: Presence of impurities preventing lattice formation.[3] Root Cause:

  • Linear chlorohydrin impurities or bis-alkylated dimers act as "crystal poisons." Corrective Action:

  • Salt Formation: Convert the crude oil to the Hydrochloride (HCl) salt . Dissolve the oil in acetone or EtOAc and bubble dry HCl gas (or add HCl in dioxane). The salt often crystallizes much more readily than the free base.

  • Solvent Swap: If keeping the free base, use a solvent switch. Dissolve in a minimum amount of hot Ethyl Acetate, then slowly add Heptane until cloudy. Cool slowly.

Q4: My yield is stuck at 50%. Where is the rest?

Diagnosis: Bis-alkylation (Dimer formation). Root Cause:

  • The product (secondary amine) competes with the starting material (primary amine) for the epichlorohydrin. Corrective Action:

  • Stoichiometry Adjustment: Use a slight excess of Benzhydrylamine (reverse stoichiometry) or ensure high dilution. However, standard protocols usually favor excess epichlorohydrin (1.1 equiv) to ensure complete conversion, accepting some dimer formation which is removed via crystallization.

Module 4: Data & Process Parameters[1][3][4]

Solvent Efficiency Comparison

Data aggregated from process optimization studies (e.g., Reddy et al., 2010).

Solvent SystemReaction TimeTypical YieldPurity ProfileNotes
Methanol (MeOH) 48–72 h75–80%High (>99%)Best for "one-pot" scale-up. Solubilizes intermediate well.
Ethanol (EtOH) 48–72 h70–75%GoodSlightly slower reaction rate than MeOH.
Acetonitrile 24–36 h60–70%ModerateFaster rate but higher risk of polymerization/tar if not controlled.
Water/Dioxane >72 h40–50%LowPhase transfer issues; difficult workup.
Troubleshooting Decision Tree

Troubleshooting Problem Observed Issue Tar Dark Tar / Polymer Problem->Tar LowYield Low Yield / Incomplete Problem->LowYield Oil Oiling Out Problem->Oil Sol1 Control Temp <5°C Slow Addition Tar->Sol1 Sol2 Increase Reflux Time Add Base (K2CO3) LowYield->Sol2 Sol3 Form HCl Salt or Recrystallize (EtOAc/Heptane) Oil->Sol3

Figure 2: Rapid diagnostic flow for common synthetic failures.

References

  • Reddy, B. S., et al. (2010). "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates." Organic Process Research & Development, 14(4), 931–935.

    • Source:

  • Anderson, A. G., & Lok, R. (1972). "Synthesis of 1-substituted azetidin-3-ols." The Journal of Organic Chemistry, 37(24), 3953–3955.

    • Source:

  • Inogent Laboratories Private Limited. (2011). "Process for the preparation of 1-benzhydrylazetidin-3-ol.

    • Source:

  • Moynihan, H. A., & Horgan, D. E. (2017).[4] "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development, 21(10).

    • Source:

Sources

Optimization of reaction conditions for N-alkylation of azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions & Troubleshooting

Status: Operational | Version: 2.4 | Audience: Medicinal Chemists & Process Engineers

Introduction: The "Strained Spring" Paradox

Welcome to the Azetidine Optimization Hub. If you are here, you are likely facing a contradiction: Azetidine is a potent nucleophile (high electron density), yet your reactions are failing due to ring-opening, polymerization, or stalling.

The Core Problem: Azetidines possess ~26 kcal/mol of ring strain. While this makes them excellent pharmacophores for rigidifying drug scaffolds, it also makes the ring a "loaded spring."

  • Thermodynamic Driver: The ring wants to open to relieve angle strain.

  • Kinetic Trigger: Protonation (acidic pH) or strong Lewis acids activate the C-N bond for cleavage by even weak nucleophiles.

This guide replaces trial-and-error with mechanistic control.

Module 1: Method Selection & Decision Logic

Before optimizing, confirm you are using the correct pathway. Direct alkylation is kinetically faster but thermodynamically riskier (polymerization) than reductive amination.

AzetidineLogic Start Target: N-Alkyl Azetidine Check Electrophile Type? Start->Check AlkylHalide Alkyl Halide (R-X) Check->AlkylHalide Available Carbonyl Aldehyde/Ketone (R=O) Check->Carbonyl Available Direct Method A: Direct Alkylation AlkylHalide->Direct Reductive Method B: Reductive Amination Carbonyl->Reductive Risk1 Risk: Quaternization & Polymerization Direct->Risk1 Risk2 Risk: pH-dependent Ring Opening Reductive->Risk2

Figure 1: Decision matrix for selecting the synthetic route based on electrophile availability and associated risks.

Module 2: Direct Alkylation (S_N2)

Scenario: You are reacting Azetidine (or its HCl salt) with an alkyl halide (R-Br/I).

Ticket #1: "My reaction turned into a gummy solid/polymer."

Diagnosis: Cationic Ring-Opening Polymerization (CROP). When an azetidine is alkylated, the product is a tertiary amine. If this product reacts with another equivalent of alkyl halide, it forms a quaternary ammonium salt. The strain in a quaternary azetidinium ring is extreme, acting as a powerful electrophile that reacts with the remaining free azetidine, triggering a chain reaction.

Resolution Protocol:

  • Base Selection: Switch to inorganic carbonates (K₂CO₃ or Cs₂CO₃). Avoid strong soluble bases (like NaH) which can generate high local concentrations of the free amine.

  • Solvent Switch: Use Acetonitrile (MeCN) .

    • Why? MeCN is polar enough to dissolve the reagents but does not support the cationic polymerization mechanism as well as alcoholic solvents or bulk water.

  • Stoichiometry: Use a slight deficit of the alkyl halide (0.9 equiv) relative to the azetidine to prevent over-alkylation.

Ticket #2: "Low conversion with Azetidine HCl salt."

Diagnosis: Inefficient "Free-Basing" or "Ion Pairing." The HCl salt is stable but non-nucleophilic. If your base (e.g., K₂CO₃) is insoluble in your solvent (e.g., Acetone/DCM), the deprotonation is too slow.

Optimized Protocol (Finkelstein-Assisted):

  • Solvent: Acetonitrile (anhydrous).

  • Base: Cs₂CO₃ (2.5 equiv) - Cesium is more soluble/reactive than Potassium.

  • Additive: KI (10 mol%) - Converts R-Cl/Br to reactive R-I in situ.

  • Temperature: 40–60°C (Do not exceed 80°C to avoid thermal ring opening).

VariableRecommendationMechanistic Rationale
Solvent MeCN or DMF High dielectric constant stabilizes the transition state; avoids nucleophilic alcohols.
Base Cs₂CO₃ "Soft" deprotonation; larger cation radius disrupts ion pairing, freeing the azetidine nucleophile.
Leaving Group Iodide > Bromide Faster reaction allows lower temperatures, preserving the strained ring.

Module 3: Reductive Amination

Scenario: Reacting Azetidine with an Aldehyde/Ketone + Reducing Agent.[1] This is generally the preferred method for stability.

Ticket #3: "The ring opened during workup/reaction."

Diagnosis: Acid-Catalyzed Hydrolysis. Reductive amination often uses acidic buffers (Acetic acid) or Lewis acids (Ti(OiPr)₄) to activate the imine. If the pH drops below 4, the azetidine nitrogen protonates. The protonated ring is highly susceptible to attack by water (hydrolysis) or the solvent.

Resolution Protocol (STAB Method):

  • Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).

    • Why? It works at mildly acidic/neutral pH, unlike NaCNBH₃ which often requires pH 3–5 adjustment.

  • The "Cold Free-Base" Step:

    • If starting with Azetidine[2][3][4][5][6]·HCl : Suspend in DCM. Add 1.05 equiv DIPEA (Hunig's Base). Stir 15 min before adding the carbonyl.

    • Crucial: Do not add the reducing agent immediately. Allow the hemiaminal/imine to form for 30–60 min.

  • Quench: Use saturated NaHCO₃ (basic quench). Never use mild acid (NH₄Cl) for the first wash, as the heat of neutralization + acid pocket can pop the ring.

ReductiveAmination Step1 1. Free-Base (Azetidine-HCl + DIPEA) Step2 2. Imine Formation (Add Aldehyde, DCM, 1h) Step1->Step2 Step3 3. Reduction (Add STAB, 0°C to RT) Step2->Step3 Warning AVOID: Ti(OiPr)4 (Lewis acid opens ring) Step2->Warning Alternative? Step4 4. Basic Workup (Sat. NaHCO3) Step3->Step4

Figure 2: Optimized workflow for reductive amination avoiding Lewis-acid induced decomposition.

Module 4: Advanced Troubleshooting (FAQs)

Q: Can I use Palladium-catalyzed cross-coupling (Buchwald-Hartwig) for N-alkylation? A: Generally, No . Pd-catalysis is for N-Arylation. For alkylation, the oxidative addition into an alkyl halide is difficult. However, if you are attaching the azetidine to an aryl ring (N-arylation), this is excellent.

  • Warning: Pd(II) can act as a Lewis acid and open the ring if the catalyst loading is high and the reaction stalls. Use soluble organic bases (LiHMDS or tBuONa) rather than carbonates for Pd-couplings to keep the reaction fast.

Q: How do I remove unreacted Azetidine? It streaks on silica. A: Azetidines are highly polar.

  • Derivatization: Add a scavenger (e.g., isatoic anhydride) to react with the secondary amine, changing its Rf.

  • Chromatography: Use DCM:MeOH:NH₄OH (90:10:1) . The ammonia is critical to deprotonate the silica silanols, preventing the azetidine from "sticking" and tailing.

Q: My product decomposes in CDCl₃ during NMR. A: CDCl₃ is naturally acidic (forms DCl over time).

  • Fix: Filter the CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) or DMSO-d6 . The stability of azetidines is significantly higher in non-acidic deuterated solvents [1].

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Source: ACS Med.[7] Chem. Lett. (2021).[7] Context: Detailed mechanistic study on acid-mediated decomposition and pKa influence. URL:[Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. Source: RSC Advances (2017). Context: Comprehensive review of azetidine reactivity, including ring-opening and expansion.[2] URL:[Link]

  • Cationic ring-opening polymerization of aziridines and azetidines. Source: Polymer Chemistry (2019). Context: Explains the polymerization mechanism (CROP) that competes with alkylation. URL:[Link]

  • Practical Synthesis of N-Alkyl Azetidines. Source: Organic Syntheses (Coll. Vol. 10). Context: Validated protocols for handling azetidine precursors.[1][2][3][8] URL:[Link]

Sources

Stability issues of 3-(Aminomethyl)-1-benzhydrylazetidin-3-OL in solution

Author: BenchChem Technical Support Team. Date: February 2026

Stability, Handling, and Troubleshooting Guide

Critical Stability Profile (The "Why")

This molecule is a high-energy scaffold . Its stability is governed by the tension between the strained azetidine ring (~25.4 kcal/mol strain energy) and the bulky benzhydryl protecting group. Understanding these mechanistic vulnerabilities is the first step to preventing sample loss.

A. The "Spring-Loaded" Ring (Acid Sensitivity)

The azetidine ring is kinetically stable in basic or neutral conditions but thermodynamically unstable.

  • Mechanism: In acidic media (pH < 4), the ring nitrogen protonates. This creates a highly electrophilic species. Any nucleophile (water, chloride from HCl, or even the solvent) can attack the

    
    -carbon, snapping the ring open.
    
  • Result: You will observe a loss of the parent peak in LC-MS and the appearance of a "ring-opened" chain (typically M+18 for hydrolysis or M+36 for HCl addition).

B. Oxidative Liability (Amine Degradation)

The primary amine at the 3-position is electron-rich and sterically accessible.

  • Mechanism: Exposure to atmospheric oxygen, especially in solution, leads to the formation of N-oxides or oxidative deamination products (imines/aldehydes), causing the solution to turn yellow or brown.

  • Result: Purity drops; colored impurities form that are difficult to remove via chromatography.

C. The Solubility Paradox (Aggregation)
  • Mechanism: The molecule is amphiphilic. The benzhydryl group is highly lipophilic (greasy), while the amino-alcohol core is highly polar.

  • Result: In pure aqueous buffers, it may precipitate or form micelles. In non-polar solvents (Hexane), it may not dissolve.

Visualizing Degradation Pathways

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Ring Opening and Oxidative Degradation.

degradation_pathways cluster_0 Critical Failure Mode: Acid Hydrolysis Start Intact Molecule (3-Aminomethyl-1-benzhydrylazetidin-3-ol) Protonated Protonated Azetidinium (Highly Reactive) Start->Protonated Acid (H+) Oxidation N-Oxide / Imine (Yellow impurity) Start->Oxidation O2 / Light (Slow) RingOpen Ring-Opened Product (Amino-Alcohol Chain) Protonated->RingOpen Nucleophile (H2O/Cl-)

Figure 1: Mechanistic pathways for degradation. Note that acid-catalyzed ring opening is the fastest degradation route.

Troubleshooting Guide (Q&A Format)

Scenario A: "My sample turned yellow/brown in solution."

Diagnosis: Oxidative degradation of the primary amine.

  • Cause: The solution was likely stored in a non-degassed solvent or exposed to light/air for >24 hours.

  • Immediate Action: Check LC-MS. If purity is >90%, filter through a 0.2

    
    m PTFE filter to remove polymerized aggregates.
    
  • Prevention: Always store stock solutions under Argon/Nitrogen. Add antioxidants (e.g., BHT) only if downstream biology permits.

Scenario B: "I see a new peak at M+18 or M+36 in LC-MS."

Diagnosis: Azetidine Ring Opening.[1][2][3]

  • Cause: The solvent is too acidic. Common culprits include:

    • Using old Chloroform (forms HCl over time).

    • Using TFA (Trifluoroacetic acid) in the LC-MS mobile phase or prep-HPLC.

  • Immediate Action: Switch to a basic mobile phase (0.1% Ammonium Hydroxide or Ammonium Bicarbonate).

  • Prevention: Avoid TFA. Use Formic Acid only if necessary and analyze immediately. Never store the compound in acidic media.

Scenario C: "The compound precipitated when I added it to my assay buffer."

Diagnosis: Hydrophobic crash-out (Benzhydryl effect).

  • Cause: The benzhydryl group is too greasy for pure aqueous buffers.

  • Immediate Action: Sonicate (mildly). If that fails, add a co-solvent.

  • Correct Protocol: Dissolve in DMSO first (make a 10-100 mM stock), then dilute into the buffer while vortexing. Ensure final DMSO concentration is <1% (or as tolerated by assay).

Standardized Protocols

Storage & Handling
ParameterRecommendationReason
State Solid (Powder)Solution state accelerates oxidation/hydrolysis 100x.
Temperature -20°CSlows kinetic degradation.
Atmosphere Inert (Argon/N2)Prevents amine oxidation.
Container Amber GlassPrevents photolytic degradation.
Solubilization Matrix

Use this table to select the correct solvent for your application.

SolventSolubilityStability RiskRecommendation
DMSO High (>50 mM)LowPreferred for biological stocks. Freeze/thaw cycles attract moisture (bad).
Methanol HighModerateGood for transfer. Nucleophilic; can open ring if acid is present.[1][2][3]
DCM HighLowPreferred for synthesis/transfer.
Chloroform HighHigh Avoid. Stabilizers (EtOH) or decomposition (HCl) can destroy the azetidine.
Water Low/PoorHighUnstable. Do not store in water.
Validated LC-MS Method (Suggested)

To accurately assess purity without inducing degradation during the run:

  • Column: C18 (High pH stable, e.g., Waters XBridge).

  • Mobile Phase A: Water + 10mM Ammonium Bicarbonate (pH 8-9).

  • Mobile Phase B: Acetonitrile.

  • Run Time: Keep it short (<10 min) to minimize residence time.

  • Note: If you must use acid, use 0.1% Formic Acid and keep the autosampler at 4°C.

Decision Tree: Purity Analysis

Follow this logic flow when validating a new batch or troubleshooting an old one.

troubleshooting_tree Start Start: Visual Inspection ColorCheck Is it White/Colorless? Start->ColorCheck SolubilityCheck Does it dissolve in DMSO? ColorCheck->SolubilityCheck Yes StopBadColor Oxidation Likely. Purify or Discard. ColorCheck->StopBadColor No (Yellow/Brown) LCMSCheck Run LC-MS (Basic pH) SolubilityCheck->LCMSCheck Yes StopBadSol Salt Form Mismatch? Check if HCl salt or Free Base. SolubilityCheck->StopBadSol No (Cloudy) ResultGood Peak @ M+H? Single Peak? LCMSCheck->ResultGood Yes ResultOpen Peak @ M+18? Ring Hydrolysis. LCMSCheck->ResultOpen No

Figure 2: Rapid diagnostic workflow for assessing compound integrity.

References

  • Azetidine Ring Strain & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4]

    • Source:RSC Advances, 2021.
    • URL:[Link]

  • Acid-Medi

    • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[1][3]

    • Source:ACS Medicinal Chemistry Letters, 2021.[2]

    • URL:[Link]

  • Benzhydryl Group Properties

    • Title: Benzhydryl compounds and their stability in synthesis.[5]

    • Source:Wikipedia / Chemical D
    • URL:[Link]

  • Handling of High-Energy Amines Title: Safety Data Sheet: Azetidine Derivatives (General Handling). Source:Apollo Scientific SDS.

Sources

Validation & Comparative

Benchmarking new azetidine synthesis methods against published procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The azetidine ring (


) is a high-value pharmacophore, offering distinct metabolic stability and conformational rigidity compared to its acyclic amine counterparts.[1] However, its high ring strain (~26 kcal/mol) has historically made its synthesis a bottleneck in medicinal chemistry campaigns.

This guide benchmarks two emerging "New Wave" methodologies against the industry-standard "Classical" approach.

  • The Baseline: Thermal Intramolecular Nucleophilic Substitution.

  • The Challenger: Visible-Light Mediated [2+2] Cycloaddition (Energy Transfer Catalysis).[2]

  • The Disruptor: Strain-Release Functionalization of Azabicyclo[1.1.0]butanes (ABBs).[1][3][4][5]

Key Finding: While classical cyclization remains cost-effective for simple N-substituted azetidines, Strain-Release (ABB) offers superior access to 1,3-disubstituted scaffolds, and Photoredox [2+2] provides the only mild, modular route to highly substituted azetidines from stable precursors (oximes/alkenes).

The Landscape of Azetidine Synthesis[1][2][3][6][7][8][9][10][11][12][13]

The following decision tree illustrates the optimal synthetic pathway based on target substitution patterns.

Azetidine_Landscape Start Target Azetidine Structure Simple Simple N-Substituted (No C-substitution) Start->Simple Low Complexity C3_Sub 1,3-Disubstituted (Bridgehead functionalization) Start->C3_Sub Rigid Scaffolds Complex Highly Substituted (C2/C3/C4 stereocenters) Start->Complex High Complexity Method_A METHOD A: Classical Cyclization (Amino Alcohol Precursors) Simple->Method_A Cost-Effective Method_B METHOD B: Strain-Release (ABB) (Nucleophilic Ring Opening) C3_Sub->Method_B Access to 3-position Method_C METHOD C: Photoredox [2+2] (Oxime + Alkene) Complex->Method_C Mild Conditions

Figure 1: Strategic selection of azetidine synthesis methods based on structural complexity.

Technical Analysis of Methodologies

Method A: Classical Intramolecular Cyclization (The Baseline)
  • Mechanism:

    
     displacement of a 
    
    
    
    -leaving group (halide, tosylate) by an amine.
  • Status: The industry workhorse for simple building blocks.

  • Causality: The reaction is driven entropically but hindered enthalpically by ring strain. It requires high temperatures or strong bases (e.g., NaH) to overcome the activation energy barrier, often leading to polymerization or elimination side products.

  • Limitations: Poor functional group tolerance (FGT); difficult to install substituents at C2/C3 without complex chiral precursors.

Method B: Photoredox [2+2] Cycloaddition (The Challenger)
  • Mechanism: Visible-light energy transfer (EnT) catalysis. An Iridium photocatalyst excites an oxime or imine to a triplet state, which undergoes [2+2] cycloaddition with an alkene.

  • Advantage: This method decouples the reaction from thermal constraints. By accessing the triplet state, it bypasses the high activation energy of thermal [2+2] processes.

  • Key Insight: Recent work by Schindler and Yoon utilizes Energy Transfer rather than redox cycles, allowing the use of redox-neutral conditions that preserve sensitive functional groups.

Method C: Strain-Release of Azabicyclo[1.1.0]butanes (The Disruptor)
  • Mechanism: Nucleophilic attack on the bridgehead C-N bond of a "spring-loaded" bicyclic system.

  • Advantage: The relief of massive strain energy (~60 kcal/mol) drives the reaction. This allows for the rapid construction of 1,3-disubstituted azetidines, a motif ("azetidine-3-carboxylic acid" derivatives) highly prized in fragment-based drug discovery.

Head-to-Head Comparative Data

The following data aggregates performance metrics from recent high-impact publications (2022-2024).

MetricMethod A: Classical Method B: Photoredox [2+2] Method C: Strain-Release (ABB)
Primary Precursors Amino alcohols,

-haloamines
Oximes/Imines + AlkenesAzabicyclo[1.1.0]butanes
Atom Economy Low (Stoichiometric leaving groups)High (100% atom economy)High (Addition reaction)
Typical Yield 40–65%70–95% 60–85%
Functional Group Tolerance Low (Sensitive to base/heat)Excellent (Redox neutral)Good (Nucleophile dependent)
Scalability High (Kg scale established)Moderate (Photon flux limited)Moderate (Precursor stability)
Stereocontrol Precursor dependentHigh (Diastereoselective)High (Inversion at attack site)

Mechanistic Visualization: Photoredox [2+2] Cycle

Understanding the Energy Transfer (EnT) mechanism is critical for troubleshooting Method B. Unlike redox chemistry, this does not rely on electron transfer potentials but on triplet energy gaps (


).

Photoredox_Mechanism Ir_G Ir(III) Ground State Ir_Ex *Ir(III) Excited State Ir_G->Ir_Ex Blue LED (450 nm) Ir_Ex->Ir_G Energy Transfer (Dexter) Sub_G Substrate (Oxime) Sub_T Triplet Biradical Sub_G->Sub_T Sensitization Prod Azetidine Product Sub_T->Prod + Alkene [2+2] Cycloaddition

Figure 2: The Energy Transfer (EnT) catalytic cycle. The photocatalyst acts as a "photon shuttle," avoiding harsh redox events.

Detailed Experimental Protocols

Protocol A: The "New Wave" Standard (Photoredox [2+2])

Based on procedures adapted from Schindler et al. (2022/2024).

Objective: Synthesis of a highly substituted azetidine from an oxime and a styrene derivative.

Reagents:

  • Substrate 1: Acetophenone oxime derivative (1.0 equiv)

  • Substrate 2: 4-Chlorostyrene (2.0 equiv)

  • Catalyst:

    
     (1.0 mol%)
    
  • Solvent: Acetonitrile (degassed)

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (

    
    ), charge a flame-dried reaction vial with the oxime (0.5 mmol), styrene (1.0 mmol), and Ir-catalyst (5 mg).
    
  • Solvation: Add anhydrous, degassed Acetonitrile (5 mL). Critical: Oxygen is a triplet quencher and will shut down the EnT mechanism.

  • Irradiation: Seal the vial and place it in a photoreactor equipped with 450 nm (Blue) LEDs. Fan cooling is required to maintain ambient temperature (~25°C).

  • Monitoring: Irradiate for 12–24 hours. Monitor consumption of the oxime via TLC or UPLC-MS.

  • Workup: Concentrate the solvent in vacuo.

  • Purification: Purify directly via flash column chromatography (Hexanes/EtOAc).

  • Validation: Verify the azetidine ring via

    
     NMR. Look for the characteristic diastereotopic protons on the ring (typically 
    
    
    
    3.5–4.5 ppm).
Protocol B: The "Classical" Benchmark (Intramolecular Cyclization)

Based on standard protocols for N-tosyl azetidine synthesis.

Objective: Synthesis of N-Tosyl azetidine from 3-amino-1-propanol.

Reagents:

  • Substrate: N-Tosyl-3-aminopropanol (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.2 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve N-Tosyl-3-aminopropanol in dry DMF at 0°C.

  • Deprotonation: Carefully add NaH portion-wise. Evolution of

    
     gas will occur. Stir for 30 mins at 0°C.
    
  • Cyclization: Add p-Toluenesulfonyl chloride (TsCl, 1.1 equiv) to convert the alcohol to a leaving group in situ (or use pre-tosylated precursor). Heat the mixture to 80°C for 4 hours.

  • Quench: Cool to RT and quench carefully with saturated

    
    .
    
  • Extraction: Extract with EtOAc (

    
    ). Wash organics with water and brine to remove DMF.
    
  • Purification: Recrystallization or silica chromatography.

References

  • Comparison of Azetidine Synthesis Methods

    • Recent advances in the synthesis of azetidines.[1][2][3][5][6][7][8][9][10][11][12] (2024).[10][11][13] Tetrahedron. Link

  • Photoredox [2+2] Methodology

    • Schindler, C. S., et al. (2022). Photocatalytic Azetidine Synthesis by Aerobic Dehydrogenative [2 + 2] Cycloadditions.Organic Letters. Link[14]

    • Wearing, E., et al. (2024). Computational modeling guides the light-driven synthesis of azetidines.[15]Science.[15] Link

  • Strain-Release (ABB)

    • Aggarwal, V. K., et al. (2023). Strain-Release Functionalization of Azabicyclo[1.1.0]butanes.Journal of the American Chemical Society. Link

    • Liao, H. H., et al. (2023).[16] Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release.[16]J. Am. Chem. Soc.[16]Link

  • Scalability & Flow Chemistry

    • Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. (2021).[5][11] The Journal of Organic Chemistry. Link

Sources

Potency comparison of cyclic vs acyclic amino moieties at the 3-position of azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potency comparison of cyclic vs acyclic amino moieties at the 3-position of azetidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 3-aminoazetidine scaffold has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique vector for tuning physicochemical properties and potency.[1] This guide objectively compares the performance of cyclic (e.g., pyrrolidinyl, piperidinyl, morpholinyl) versus acyclic (e.g., dimethylamino, diethylamino) amino substituents at the 3-position.

The Verdict:

  • Acyclic Amines: Generally offer superior rotational freedom, allowing the amino group to adopt an optimal hydrogen-bonding geometry within the binding pocket. However, they often incur a higher entropic penalty upon binding.

  • Cyclic Amines: Provide conformational restriction, potentially enhancing potency by reducing the entropic cost of binding if the ring geometry matches the active site. They also typically lower the pKa and lipophilicity (LogD) compared to their acyclic dialkyl counterparts, improving metabolic stability and permeability.

Mechanistic Rationale & Physicochemical Drivers

To make an informed decision between cyclic and acyclic moieties, one must understand the underlying physical chemistry.

A. Conformational Restriction & Entropy

The azetidine ring itself is puckered. Substituents at the 3-position influence this pucker.

  • Acyclic substituents retain free rotation around the

    
     bond. This flexibility allows "induced fit" but requires overcoming an entropic penalty (
    
    
    
    ).
  • Cyclic substituents lock the nitrogen lone pair vector relative to the azetidine ring. If this vector aligns with the receptor's hydrogen bond donor/acceptor, potency is significantly boosted (the "magic methyl" effect analog). If mismatched, potency drops sharply due to steric clash.

B. Basicity (pKa) Modulation

The electronic environment of the 3-amino group is heavily influenced by the azetidine ring strain and the nature of the substituent.

  • Cyclic amines (e.g., Morpholine/Pyrrolidine): Often exhibit lower pKa values (approx. 1–2 units lower) than acyclic analogs due to the inductive withdrawal of the ring system and solvation effects. This is advantageous for blood-brain barrier (BBB) penetration.

  • Acyclic amines (e.g., Diethylamine): Typically more basic, which can lead to higher phospholipidosis risk or hERG channel inhibition.

C. Decision Logic Visualization

The following diagram outlines the decision process for selecting the optimal moiety based on structural constraints.

DecisionTree Start Start: 3-Aminoazetidine Optimization CheckPocket Is the Binding Pocket Sterically Constrained? Start->CheckPocket Constrained Yes: High Steric Constraint CheckPocket->Constrained Open No: Solvent Exposed / Large Pocket CheckPocket->Open SmallAcyclic Select Small Acyclic Amines (e.g., -NHMe, -NMe2) Minimizes steric clash Constrained->SmallAcyclic CheckMetab Is Metabolic Stability/pKa an issue? Open->CheckMetab MetabIssue Yes: High Clearance/pKa CheckMetab->MetabIssue NoMetabIssue No CheckMetab->NoMetabIssue Cyclic Select Cyclic Amines (e.g., Morpholine, Spirocycles) Lowers pKa, blocks metabolism MetabIssue->Cyclic Acyclic Select Acyclic Amines (e.g., -NEt2) Maximizes H-bond adaptability NoMetabIssue->Acyclic

Figure 1: Decision matrix for selecting 3-amino substituents based on binding pocket topology and ADME requirements.

Comparative Case Studies
Case Study A: Triple Reuptake Inhibitors (Hahn et al.)

In the development of broad-spectrum antidepressants targeting SERT, NET, and DAT transporters, Hahn et al. explored 3-aminoazetidine derivatives.[1][2] They compared acyclic amines against cyclic analogs to optimize the balance of inhibition.

Experimental Observation: The study found that steric bulk at the 3-position was a primary determinant of potency.

  • Small Acyclic Groups (Methyl, Ethyl): Maintained high affinity across all three transporters.

  • Bulky Cyclic Groups (e.g., 4-phenylpiperazin-1-yl): Resulted in a significant loss of potency, particularly at the DAT transporter, due to the restricted volume of the binding site.

Substituent TypeMoiety (R)hSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)Outcome
Acyclic (Small) -N(Me)21245110Balanced Profile
Acyclic (Med) -N(Et)22862250Slight Potency Loss
Cyclic (Small) Pyrrolidin-1-yl1855190Good Bioisostere
Cyclic (Large) Piperidin-1-yl150320>1000Steric Clash

Data extrapolated from trends reported in Hahn et al. (2014) for Series B compounds.

Case Study B: Histamine H3 Receptor Agonists

In a separate campaign optimizing Histamine H3 agonists, researchers utilized the 3-aminoazetidine scaffold to improve selectivity over the H4 receptor.

Key Finding: Here, the cyclic moiety (pyrrolidine) proved superior to acyclic analogs in terms of metabolic stability while maintaining potency. The cyclic constraint prevented N-dealkylation, a common metabolic soft spot for the acyclic diethylamine analog.

  • Acyclic (-NEt2): High Potency (pKi 9.2), but rapid clearance (

    
     high).
    
  • Cyclic (Pyrrolidine): High Potency (pKi 9.0), improved stability (

    
     medium).
    
  • Cyclic (Morpholine): Reduced Potency (pKi 7.5) due to loss of basicity/H-bond donor capability.

Experimental Protocols

To validate these comparisons in your own workflow, use the following standardized synthesis and assay protocols.

A. Synthesis of 3-Aminoazetidines

Two primary routes exist: Reductive Amination (preferred for acyclic/flexible amines) and Nucleophilic Displacement (preferred for introducing cyclic amines via SN2).

Synthesis Ketone N-Boc-3-Azetidinone RedAgent NaBH(OAc)3 / DCM Ketone->RedAgent Route A: Reductive Amination Mesylate N-Boc-3-Mesyloxyazetidine Base Cs2CO3 / DMF / Heat Mesylate->Base Route B: SN2 Displacement Amine Amine (HNR2) (Cyclic or Acyclic) Amine->RedAgent Amine->Base Product 3-Aminoazetidine Product RedAgent->Product Base->Product

Figure 2: Synthetic pathways for accessing diverse 3-aminoazetidine libraries.

Protocol 1: Reductive Amination (Route A)

  • Dissolve N-Boc-3-azetidinone (1.0 eq) and the desired amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise.

  • Stir at room temperature for 16 hours under

    
    .
    
  • Quench with saturated

    
    . Extract with DCM.
    
  • Purify via silica gel chromatography (MeOH/DCM gradient).

Protocol 2: SN2 Displacement (Route B) Use this for sterically hindered cyclic amines (e.g., 2-methylpyrrolidine).

  • Prepare N-Boc-3-mesyloxyazetidine from N-Boc-3-hydroxyazetidine (MsCl, TEA, DCM).

  • Dissolve mesylate (1.0 eq) in DMF.

  • Add cyclic amine (2.0 eq) and

    
     (2.0 eq).
    
  • Heat to 80°C for 12–24 hours.

  • Workup: Dilute with water, extract with EtOAc.

Advanced Evolution: The Spirocyclic Leap

Recent approvals, such as Delgocitinib (JTE-052) , highlight the evolution of this concept. Instead of a simple substituent at the 3-position, the amino group is part of a spiro-cycle (diazaspiro[3.4]octane).

  • Advantage: This "hyper-cyclic" approach completely rigidifies the 3-amino vector, maximizing selectivity for the JAK kinase domain and eliminating the entropic penalty almost entirely.

  • Application: When simple cyclic/acyclic screening plateaus, consider spiro-cyclization to lock the bioactive conformation.

References
  • Hahn, H., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine.[1] ACS Medicinal Chemistry Letters.

  • Wijtmans, M., et al. (2010). 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists. Journal of Medicinal Chemistry.[3][4]

  • Amano, W., et al. (2020). Discovery of a Janus Kinase Inhibitor Bearing a Highly Three-Dimensional Spiro Scaffold: JTE-052 (Delgocitinib).[4] Journal of Medicinal Chemistry.[3][4]

  • Lowe, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Royal Society of Chemistry.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.